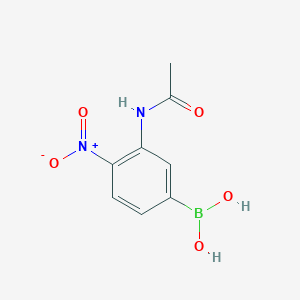

(3-Acetamido-4-nitrophenyl)boronic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic boronic acid derivatives. The primary International Union of Pure and Applied Chemistry name is designated as this compound, reflecting the substitution pattern on the benzene ring where the acetamido group occupies the 3-position and the nitro group resides at the 4-position relative to the boronic acid functionality. Alternative systematic nomenclatures include 3-(acetylamino)-4-nitrophenylboronic acid, which emphasizes the acetylamino group designation rather than the acetamido terminology. The compound is also referenced in chemical databases as boronic acid, B-[3-(acetylamino)-4-nitrophenyl]-, which follows the Chemical Abstracts Service indexing nomenclature system.

The molecular identifier systems provide comprehensive characterization of the compound structure. The International Chemical Identifier string is documented as 1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12), which encodes the complete connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key is ADVXLCMYNUPALJ-UHFFFAOYSA-N, providing a hashed representation for database searches. The Simplified Molecular Input Line Entry System string notation is expressed as Nc1ccc(cc1N+=O)B(O)O for the simplified structure, though this represents the amino precursor form.

Chemical classification systems categorize this compound within multiple functional group categories. It belongs to the boronic acid family, characterized by the presence of the -B(OH)2 functional group attached to an aromatic ring system. Simultaneously, it contains an amide functionality through the acetamido group, classifying it as an aromatic amide derivative. The nitro group classification places it within the nitroaromatic compound category, contributing to its electron-withdrawing characteristics and influencing its reactivity profile.

Molecular Geometry and Crystallographic Characterization

The molecular geometry of this compound exhibits a complex three-dimensional arrangement influenced by the multiple functional groups attached to the benzene ring core. The boronic acid functionality adopts a trigonal planar geometry around the boron center in its neutral form, with the boron atom displaying approximately 120-degree bond angles to the attached oxygen atoms and the aromatic carbon. The benzene ring maintains its characteristic planar hexagonal structure, serving as the central scaffold for the various substituents.

The acetamido group at the 3-position introduces conformational flexibility through rotation around the carbon-nitrogen bond connecting the amide to the aromatic ring. This rotation is restricted by partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system. The nitro group at the 4-position exhibits a planar geometry with the nitrogen atom in an approximately trigonal planar environment, featuring bond angles near 120 degrees between the nitrogen-oxygen bonds and the nitrogen-carbon bond to the aromatic ring.

Intermolecular interactions play crucial roles in determining the solid-state arrangement of the compound. The boronic acid functionality participates in hydrogen bonding through both its hydroxyl groups, acting as both hydrogen bond donors and acceptors. The acetamido group provides additional hydrogen bonding capabilities through its nitrogen-hydrogen bond as a donor and the carbonyl oxygen as an acceptor. These intermolecular forces contribute to the crystalline packing arrangements and influence the physical properties of the solid compound.

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing effects of both the nitro group and the acetamido functionality. The nitro group exerts strong electron-withdrawing effects through both inductive and resonance mechanisms, while the acetamido group demonstrates electron-withdrawing character through its carbonyl component but electron-donating character through the nitrogen atom resonance.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through multiple nuclei observations. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons, which appear in the typical aromatic region between 7.0 and 8.5 parts per million. The acetamido methyl group generates a distinct singlet, typically around 2.0-2.5 parts per million, while the amide proton appears as a broad signal in the 8.0-10.0 parts per million range due to hydrogen bonding effects.

Boron-11 nuclear magnetic resonance spectroscopy offers direct observation of the boronic acid functionality, providing critical information about the electronic environment of the boron center. The chemical shift for boronic acids typically appears in the range of 20-40 parts per million relative to boron trifluoride etherate reference, with the exact position influenced by the electronic effects of the aromatic substituents. The electron-withdrawing nitro and acetamido groups shift the boron signal downfield compared to unsubstituted phenylboronic acid derivatives. The boron nucleus exhibits quadrupolar characteristics, resulting in broader signal linewidths compared to spin-1/2 nuclei.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The aromatic carbons appear in the 120-160 parts per million region, with the carbon directly attached to the boron atom typically appearing around 140-150 parts per million. The carbonyl carbon of the acetamido group resonates around 170-180 parts per million, while the methyl carbon appears around 20-25 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands for each functional group present in the molecule. The boronic acid functionality exhibits broad absorption bands in the 3200-3500 wavenumber range due to hydroxyl group stretching vibrations, often overlapping with the amide nitrogen-hydrogen stretching. The acetamido carbonyl group produces a strong absorption band around 1650-1680 wavenumbers, characteristic of amide carbonyl stretching. The nitro group generates distinctive asymmetric and symmetric stretching vibrations around 1520-1550 and 1340-1370 wavenumbers, respectively.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 223.98, corresponding to the molecular weight of the compound. Common fragmentation patterns include loss of the boronic acid functionality, loss of the nitro group, and cleavage of the acetamido group, providing structural confirmation through characteristic fragment masses.

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties of this compound reflect the complex interplay between its multiple functional groups and their influence on intermolecular interactions. The compound demonstrates stability under recommended storage conditions, typically maintained at 2-8 degrees Celsius for long-term preservation. This temperature range prevents decomposition while maintaining the integrity of the boronic acid functionality, which can be sensitive to elevated temperatures and moisture.

The melting point behavior of the compound is influenced by the extensive hydrogen bonding network formed between molecules in the solid state. The boronic acid groups participate in intermolecular hydrogen bonding, creating a three-dimensional network that contributes to thermal stability. The acetamido groups provide additional hydrogen bonding sites, further stabilizing the crystalline structure. These interactions result in a relatively high melting point compared to simple aromatic compounds lacking these polar functional groups.

Solubility characteristics of this compound demonstrate strong dependence on solvent polarity and hydrogen bonding capability. The compound exhibits enhanced solubility in polar protic solvents such as alcohols and water due to hydrogen bonding interactions between the solvent molecules and the boronic acid hydroxyl groups, as well as the acetamido functionality. The nitro group contributes to the overall polarity of the molecule, further enhancing solubility in polar media.

The acid-base behavior of the compound is primarily governed by the boronic acid functionality, which exhibits weak Lewis acid character. The acid dissociation constant for boronic acids typically ranges from 8.5 to 10.0, depending on the electronic effects of substituents on the aromatic ring. The electron-withdrawing effects of both the nitro group and the acetamido functionality are expected to lower the acid dissociation constant compared to unsubstituted phenylboronic acid, indicating enhanced acidity.

The thermal stability analysis reveals that the compound maintains structural integrity under normal handling conditions but may undergo decomposition at elevated temperatures. The boronic acid functionality is particularly sensitive to dehydration reactions at high temperatures, potentially forming boroxine derivatives through intermolecular condensation. The acetamido group demonstrates thermal stability within the normal operating temperature range but may undergo hydrolysis under extreme conditions.

Propiedades

IUPAC Name |

(3-acetamido-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXLCMYNUPALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674557 | |

| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-37-3 | |

| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of (3-Acetamido-4-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The this compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds. This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound’s interaction with palladium.

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions. Therefore, the efficacy and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Análisis Bioquímico

Biochemical Properties

(3-Acetamido-4-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, it can interact with other biomolecules like proteins and peptides, forming stable complexes that can be analyzed using various biochemical techniques.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by this compound can result in altered levels of specific proteins, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active sites of enzymes. This binding interaction inhibits enzyme activity by blocking the catalytic function of the enzyme. The compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. Its stability and degradation profile are essential considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage effects highlight the importance of optimizing the concentration of this compound in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that can be further analyzed. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical assays.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Actividad Biológica

(3-Acetamido-4-nitrophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and cancer treatment. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound consists of a boronic acid functional group attached to a phenyl ring that carries both an acetamido and a nitro substituent. The synthesis typically involves reactions that modify existing arylboronic acids to introduce the acetamido and nitro functionalities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to form reversible covalent bonds with enzymes, particularly serine proteases and other nucleophilic sites. This property can be exploited for therapeutic purposes, such as inhibiting tumor growth by targeting specific cancer-related enzymes.

- Interaction with Biological Targets : The compound may interact with various biological targets through its unique structure, potentially affecting signaling pathways involved in cancer progression.

Biological Evaluations

Recent studies have evaluated the biological activity of this compound in various cellular models. Below are summarized findings from key research articles:

Table 1: Summary of Biological Activity Studies

Case Studies

- Antiandrogen Activity : In a study focusing on prostate cancer, this compound was part of a series designed to replace the nitro group with boronic acid functionality. This modification resulted in compounds that exhibited enhanced antiandrogen activity compared to traditional treatments like flutamide, with lower toxicity towards non-cancerous cells .

- Inhibition of Tumor Cell Invasion : Research involving SW620 tumor organoids demonstrated that compounds including this compound significantly inhibited cell invasion. This effect was linked to alterations in key epithelial-mesenchymal transition markers, suggesting potential applications in metastatic cancer treatment .

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The nitro group and acetamido group differentiate this compound from simpler aryl boronic acids. Key comparisons include:

Note: The pKa of (3-acetamido-4-nitrophenyl)boronic acid is estimated based on substituent effects. The nitro group lowers pKa compared to 3-AcPBA, enhancing boronate formation at physiological pH (~7.4), which is critical for biological interactions .

Reactivity in Boronic Ester Formation

Boronic acids undergo esterification with diols, a reaction central to dynamic combinatorial chemistry (DCC) and sensing. The electron-withdrawing nitro group in this compound likely slows esterification kinetics compared to phenylboronic acid, as seen in studies where electron-deficient arylboronic acids require stronger bases (e.g., Et₃N) to shift equilibrium toward ester formation . However, the acetamido group may mitigate this effect by providing hydrogen-bonding interactions with diols, improving binding affinity .

In contrast, phenylboronic acid forms esters rapidly with catechol even in mild conditions, making it a staple in DCC .

Anticancer Potential:

The nitro group in the target compound may enhance electrophilicity, promoting interactions with cellular targets like proteasomes or transcription factors .

Proteasome Inhibition:

Boronic acids such as bortezomib (a proteasome inhibitor) rely on their boronic moiety for binding. The nitro group in this compound could stabilize transition states during proteasome inhibition, similar to MG-132 (a boronic acid-containing proteasome inhibitor) .

HDAC Inhibition:

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylases (IC₅₀ = 1 µM), outperforming trichostatin A . The acetamido group in the target compound may similarly engage hydrogen bonding with HDAC active sites, though steric effects from the nitro group could modulate efficacy.

Métodos De Preparación

General Synthetic Strategies for Functionalized Phenylboronic Acids

The preparation of substituted phenylboronic acids typically follows these general routes:

Lithiation and Boronation : Aromatic halides or phenols are treated with organolithium reagents (e.g., n-butyllithium or sec-butyllithium) to form aryllithium intermediates, which are then reacted with boron electrophiles such as trimethyl borate. Subsequent acidic workup yields the boronic acid.

Transition Metal-Catalyzed Coupling : Palladium-catalyzed borylation of aryl halides with diboron reagents (e.g., bis(pinacolato)diboron) under mild conditions is widely used to introduce the boronic acid group.

Reduction and Coupling of Nitroarenes : Nitro-substituted arylboronic acids can be prepared by first synthesizing nitroarylboronic acids followed by selective reduction or functional group transformations.

Specific Preparation Routes Relevant to (3-Acetamido-4-nitrophenyl)boronic Acid

Given the substituents on the target molecule, the preparation involves handling both nitro and acetamido groups alongside the boronic acid functionality.

Starting from 3-Nitrophenylboronic Acid

Hydrogenation to 3-Aminophenylboronic Acid : 3-Nitrophenylboronic acid can be hydrogenated under catalytic conditions to yield 3-aminophenylboronic acid.

Acetylation of Amino Group : The amino group can be acetylated to form the acetamido substituent by treatment with acetic anhydride or acetyl chloride under controlled conditions.

Retention of Nitro Group at 4-Position : The nitro group at the 4-position remains intact during acetylation, preserving the 4-nitro substituent.

This route leverages the selective hydrogenation of the nitro group at the 3-position while maintaining the 4-nitro substituent, followed by acetylation to introduce the acetamido group.

Direct Borylation of Functionalized Aryl Halides

Brominated Precursors : 3-Acetamido-4-nitrobromobenzene can be subjected to palladium-catalyzed borylation using diboron reagents to install the boronic acid group at the bromine position.

Protecting Group Strategies : Hydroxyl or amino groups may require protection (e.g., tetrahydropyranyl or tert-butyldimethylsilyl groups) during lithiation or borylation steps to prevent side reactions.

Acidic Deprotection : After the borylation, protecting groups are removed under acidic conditions to yield the free boronic acid.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Catalytic Systems

Metal Catalysis : Pd catalysts with ligands such as XPhos enable efficient borylation of aryl halides bearing sensitive groups like acetamido and nitro.

Reductive Coupling Methods : Recent advances include reductive C–N coupling of nitroarenes with boronic acids catalyzed by metals like Cu, Ni, or Mo, which could be adapted for functionalizing nitro-substituted boronic acids.

Protecting Group Removal : Acidolysis is commonly used to remove protecting groups after borylation, yielding the free boronic acid without degrading sensitive substituents.

Summary Table of Preparation Routes

| Route | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenation + Acetylation | 3-Nitrophenylboronic acid | Hydrogenation to amine, acetylation | Selective functional group transformation | Requires selective hydrogenation conditions |

| Pd-Catalyzed Borylation | 3-Acetamido-4-nitrobromobenzene | Pd-catalyzed borylation, deprotection | Direct installation of boronic acid | Requires protecting groups, moderate yields |

| Lithiation-Boronation | 3-Acetamidophenyl derivatives | Lithiation, reaction with borate esters | High regioselectivity | Sensitive to moisture and air, requires low temperature |

Research Findings and Industrial Considerations

Protecting groups such as tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) are preferred for their ease of removal and water solubility after reaction, facilitating purification.

Industrial-scale synthesis favors routes minimizing costly reagents and steps; lithiation followed by boronation with trimethyl borate is commonly used but requires strict anhydrous conditions.

Reductive coupling methods are emerging as efficient alternatives for introducing amine functionalities on boronic acids, potentially applicable to acetamido-nitro systems with further optimization.

Q & A

Q. How is (3-Acetamido-4-nitrophenyl)boronic acid synthesized, and what are the key considerations in its purification?

Category: Basic (Synthesis & Purification) Answer: The synthesis of aromatic boronic acids typically follows substrate mimicry or bioisostere design principles. For this compound, a multi-step approach is likely:

Prodrug Synthesis: Boronic acids are challenging to purify directly due to their hygroscopic nature. Initial synthesis of a boronic ester or protected intermediate (e.g., pinacol ester) is recommended .

Functional Group Compatibility: The acetamido and nitro groups require orthogonal protection to avoid side reactions. For example, nitro groups may interfere with palladium catalysts in cross-coupling steps.

Final Deprotection: Acidic or basic hydrolysis (depending on the protecting group) yields the free boronic acid.

Purification:

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Category: Basic (Characterization) Answer: Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

Data Interpretation Example (¹¹B NMR):

| Sample | δ (ppm) | Interpretation |

|---|---|---|

| Crude | 28.5 | Free boronic acid |

| Purified | 10.2 | Boronic ester impurity |

Q. What are the primary research applications of this compound in medicinal chemistry?

Category: Basic (Applications) Answer:

- Proteasome Inhibition: The acetamido group enhances hydrogen bonding with catalytic threonine residues in proteasomes .

- Glycoprotein Sensing: Nitro groups improve electron-withdrawing effects, stabilizing diol-boronate complexes in glucose sensors .

- Anticancer Agents: Structural analogs show activity against glioblastoma via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize the binding affinity of this compound with diol-containing biomolecules?

Category: Advanced (Binding Kinetics) Answer: Methodological Framework:

Stopped-Flow Kinetics: Measure kₒₙ (association rate) and kₒff (dissociation rate) at physiological pH .

Thermodynamic Profiling: Use isothermal titration calorimetry (ITC) to correlate binding affinity (Kd) with substituent effects.

Key Findings from Analog Studies:

| Sugar | kₒₙ (M⁻¹s⁻¹) | Kd (µM) |

|---|---|---|

| D-Fructose | 1.2 × 10³ | 15 |

| D-Glucose | 3.8 × 10² | 120 |

Design Strategy:

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein detection systems?

Category: Advanced (Analytical Interference) Answer: Problem: Secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity for glycoproteins . Solutions:

- Buffer Optimization: Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize non-specific binding .

- Surface Engineering: Immobilize the boronic acid on carboxymethyl dextran-coated substrates to sterically block non-glycosylated proteins .

- Competitive Elution: Apply sorbitol (a diol competitor) to selectively elute glycoproteins .

Q. How does the nitro group influence the electronic properties and reactivity in cross-coupling reactions?

Category: Advanced (Reactivity Tuning) Answer: Electronic Effects:

- The -NO₂ group withdraws electron density via resonance, polarizing the C-B bond and accelerating Suzuki-Miyaura coupling .

- Hammett Parameter (σ): σₚ (NO₂) = 1.27, enhancing electrophilicity of the boronic acid .

Experimental Design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.